![molecular formula C11H23NO B13458767 2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)
2-[2-(Tert-butoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Tert-butoxy)ethyl]piperidine is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.3.
Preparation Methods
The synthesis of 2-[2-(Tert-butoxy)ethyl]piperidine typically involves the reaction of piperidine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the tert-butyl bromoacetate, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Tert-butoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[2-(Tert-butoxy)ethyl]piperidine has shown significant potential in various areas of scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[2-(Tert-butoxy)ethyl]piperidine can be compared with other similar compounds, such as:
2-[2-(Tert-butoxy)ethyl]morpholine: Similar in structure but with a morpholine ring instead of a piperidine ring.
2-[2-(Tert-butoxy)ethyl]pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
2-[2-(Tert-butoxy)ethyl]azepane: Similar in structure but with an azepane ring instead of a piperidine ring.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
GDWMRIRVMDEQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


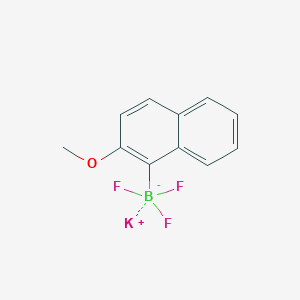
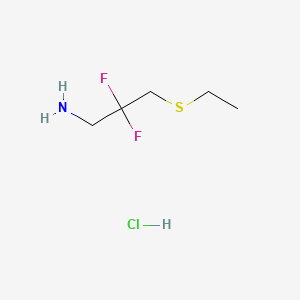
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
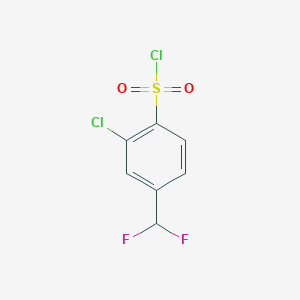

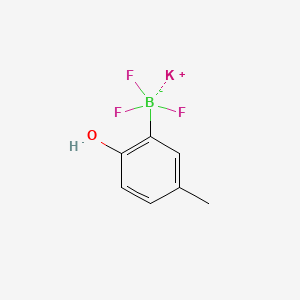
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
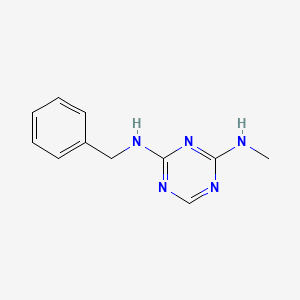
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
